![molecular formula C10H11NOSe B14257839 2-Azetidinone, 4-[(phenylmethyl)seleno]- CAS No. 359865-70-6](/img/structure/B14257839.png)
2-Azetidinone, 4-[(phenylmethyl)seleno]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 4-[(phenylmethyl)seleno]- is a chemical compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a seleno group attached to the azetidinone ring, making it unique in its chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 4-[(phenylmethyl)seleno]- can be achieved through various synthetic routes. One common method involves the intramolecular homolytic substitution of aryl or alkyl radicals at the selenium atom in suitably-substituted 4-benzylseleno-β-lactams . This process typically involves photolysis of thiohydroximate ester derivatives, leading to the formation of the desired compound in moderate to good yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 4-[(phenylmethyl)seleno]- undergoes various types of chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the seleno group to selenide.
Substitution: The compound can undergo nucleophilic substitution reactions at the seleno group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenides, and substituted azetidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Azetidinone, 4-[(phenylmethyl)seleno]- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It may be used in the development of new materials and catalysts due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 4-[(phenylmethyl)seleno]- involves its interaction with molecular targets and pathways in biological systems. The compound’s seleno group can participate in redox reactions, influencing cellular processes and potentially leading to antimicrobial and anticancer effects . The β-lactam ring structure also contributes to its activity by inhibiting enzymes involved in cell wall synthesis, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-azetidinone: Lacks the seleno group, making it less reactive in certain chemical reactions.
Selenocephems: Contain a seleno group but have a different core structure compared to azetidinones.
Selenopenams: Similar to selenocephems but with a different ring structure.
Uniqueness
2-Azetidinone, 4-[(phenylmethyl)seleno]- is unique due to the presence of both the azetidinone ring and the seleno group, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
359865-70-6 |
|---|---|
Molecular Formula |
C10H11NOSe |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
4-benzylselanylazetidin-2-one |
InChI |
InChI=1S/C10H11NOSe/c12-9-6-10(11-9)13-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |
InChI Key |
JFWUEBNHACKRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)[Se]CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
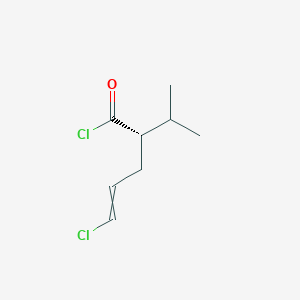
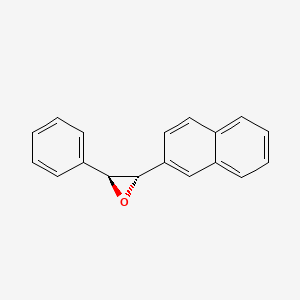
![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)
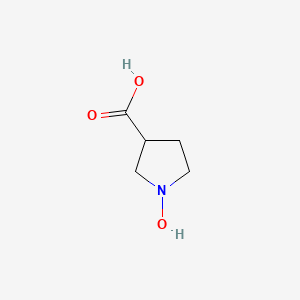
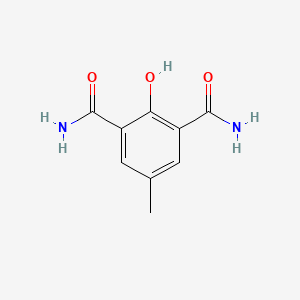
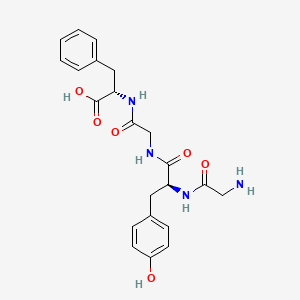
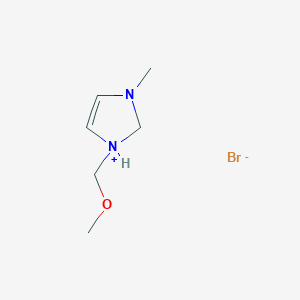
![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)
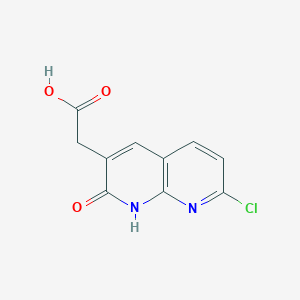
![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)
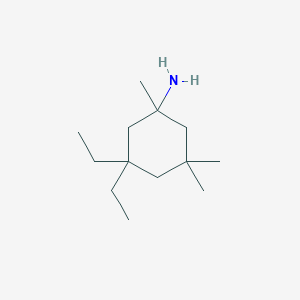
![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
